molecular formula C13H11FO2 B8416484 2-(2-Fluoroethoxy)-1-naphthaldehyde

2-(2-Fluoroethoxy)-1-naphthaldehyde

Cat. No.: B8416484
M. Wt: 218.22 g/mol
InChI Key: PDLBUUKEKMQBAK-UHFFFAOYSA-N
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Description

2-(2-Fluoroethoxy)-1-naphthaldehyde is a naphthalene-based aldehyde derivative featuring a 2-fluoroethoxy substituent at the 2-position of the naphthalene ring. The 2-fluoroethoxy group combines the electron-withdrawing effects of fluorine with the flexibility of an ethoxy chain, which may enhance electrophilicity at the aldehyde group and influence solubility, reactivity, and intermolecular interactions. Synthesis likely follows Williamson ether methodology, as seen in analogous compounds .

Properties

Molecular Formula

C13H11FO2

Molecular Weight

218.22 g/mol

IUPAC Name

2-(2-fluoroethoxy)naphthalene-1-carbaldehyde

InChI

InChI=1S/C13H11FO2/c14-7-8-16-13-6-5-10-3-1-2-4-11(10)12(13)9-15/h1-6,9H,7-8H2

InChI Key

PDLBUUKEKMQBAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=O)OCCF

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Electronic and Steric Properties

The substituent at the 2-position significantly impacts electronic and steric behavior:

Compound Substituent Electronic Effect Steric Hindrance
2-(2-Fluoroethoxy)-1-naphthaldehyde –OCH₂CH₂F Strongly electron-withdrawing (due to F) Moderate (flexible ethoxy chain)
2-(Allyloxy)-1-naphthaldehyde (AN) –OCH₂CH=CH₂ Mildly electron-donating (ether oxygen) Low (small, flexible chain)
2-((4-Vinylbenzyl)oxy)-1-naphthaldehyde (VBN) –OCH₂(C₆H₄)CH=CH₂ Moderate electron-withdrawing (aromatic) High (bulky aromatic group)
2-(Propargyloxy)-1-naphthaldehyde –OCH₂C≡CH Electron-withdrawing (sp-hybridized C) Moderate (rigid linear chain)
2-(Benzyloxy)-1-naphthaldehyde –OCH₂C₆H₅ Electron-donating (aromatic resonance) High (bulky benzyl group)
  • Fluoroethoxy vs. Propargyloxy’s rigid triple bond may reduce conformational flexibility, as seen in its crystal structure deviations .
  • Fluoroethoxy vs. Benzyloxy/VBN : Bulky groups like benzyloxy or vinylbenzyloxy introduce significant steric hindrance, limiting reactivity in crowded reactions (e.g., aldol condensations) .

Physical Properties

Melting points and solubility vary with substituent polarity and packing efficiency:

Compound Molecular Formula Melting Point (°C) Solubility
This compound C₁₃H₁₁FO₂ Inferred: 90–110 Soluble in polar organic solvents
2-(Allyloxy)-1-naphthaldehyde (AN) C₁₄H₁₂O₂ 70–72 Organic solvents (low water solubility)
2-(Propargyloxy)-1-naphthaldehyde C₁₄H₁₀O₂ 113–115 Moderate in DMF, dichloromethane
2-(Benzyloxy)-1-naphthaldehyde C₁₈H₁₄O₂ Not reported Likely similar to benzyl ethers
  • Fluoroethoxy : Expected higher melting point than allyloxy due to fluorine’s polarity but lower than propargyloxy due to reduced rigidity.
  • Solubility: Fluorinated groups may enhance solubility in polar aprotic solvents (e.g., DMF, acetone) compared to non-polar benzyloxy derivatives.

Spectroscopic and Crystallographic Features

  • NMR/IR : All analogs show characteristic aldehyde proton signals (~10 ppm in ¹H NMR) and C=O stretches (~1700 cm⁻¹ in IR). Fluorine in 2-fluoroethoxy would introduce distinct ¹⁹F NMR signals and altered ¹³C shifts .
  • Crystal Packing : Propargyloxy derivatives exhibit planar deviations (e.g., C10–C11≡C12 group displaced by 1.483–2.512 Å from the aromatic plane) , whereas fluoroethoxy’s flexible chain may promote less strained packing.

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